2-hydroxy-N,N-dimethylpropane-1-sulfonamide

Description

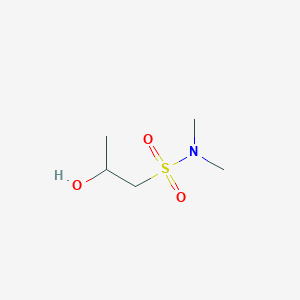

2-Hydroxy-N,N-dimethylpropane-1-sulfonamide is a sulfonamide derivative characterized by a propane backbone substituted with a hydroxyl (-OH) group at the C2 position and a dimethylated sulfonamide (-SO₂N(CH₃)₂) moiety at the C1 position. This compound belongs to a class of sulfonamides, which are widely studied for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

Properties

IUPAC Name |

2-hydroxy-N,N-dimethylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c1-5(7)4-10(8,9)6(2)3/h5,7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSSUMUBGMLAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N,N-dimethylpropane-1-sulfonamide typically involves the reaction of N,N-dimethylpropane-1-sulfonamide with a hydroxylating agent under controlled conditions. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at a temperature range of 0-50°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using industrial-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N,N-dimethylpropane-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acids.

Reduction: The compound can be reduced to form N,N-dimethylpropane-1-sulfonamide.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of N,N-dimethylpropane-1-sulfonamide.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Properties : Sulfonamides are known for their antibacterial activity by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This mechanism allows compounds like 2-hydroxy-N,N-dimethylpropane-1-sulfonamide to inhibit bacterial growth effectively.

- Antiviral Activity : Recent studies have explored the potential of sulfonamide derivatives in combating viral infections. Compounds with similar structures have shown inhibitory effects against viruses such as HIV and coxsackievirus B, indicating that this compound may hold similar therapeutic promise .

Biochemical Research

- Enzyme Inhibition : This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a dual inhibitor of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), crucial enzymes in folate metabolism .

- Hypoxia-Inducible Factor (HIF) Pathway Modulation : Research indicates that sulfonamide derivatives can interfere with the HIF pathway, which is significant in cancer biology due to its role in tumor adaptation to hypoxic conditions. Compounds targeting this pathway can potentially be developed into anticancer agents .

Industrial Applications

- Chemical Synthesis : this compound serves as a building block in the synthesis of more complex molecules. Its functional groups allow for versatile reactions that can lead to the development of novel compounds with desired properties.

- Specialty Chemicals Production : The compound is utilized in producing various specialty chemicals, including surfactants and additives used in pharmaceuticals and agriculture.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several sulfonamide derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against common pathogens such as Escherichia coli and Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

Case Study 2: Antiviral Development

Research focused on synthesizing sulfonamide compounds with antiviral properties revealed that certain derivatives exhibited greater efficacy against HIV than established treatments. This study underscores the potential of this compound as a candidate for further development into antiviral therapies.

Mechanism of Action

The mechanism of action of 2-hydroxy-N,N-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfonamide moiety play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, leading to its diverse applications .

Comparison with Similar Compounds

1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride

- Structure: Features a cyclopropane ring fused to a sulfonamide group, with an aminomethyl substituent and dimethylated nitrogen.

- The hydrochloride salt form improves aqueous solubility, whereas the hydroxyl group in 2-hydroxy-N,N-dimethylpropane-1-sulfonamide may facilitate hydrogen bonding but reduce solubility in non-polar solvents.

- Applications : Cyclopropane-containing sulfonamides are often explored in medicinal chemistry for their conformational rigidity, which can improve target binding affinity .

N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide

- Structure : Contains an aromatic 4-methylbenzenesulfonamide group linked to a 2-hydroxy-1,1-dimethylethyl chain.

- Crystal structure analysis reveals intermolecular N–H⋯O and C–H⋯O hydrogen bonds, stabilizing the lattice. In contrast, the target compound’s hydroxyl group may form stronger hydrogen bonds, altering crystallization behavior .

- Synthesis: Prepared via reaction of 4-methylbenzenesulfonyl chloride with 2-amino-2-methylpropanol, a method adaptable to the target compound’s synthesis with appropriate precursors .

Sodium 2-methylprop-2-ene-1-sulphonate

- Structure : A sulfonate (R-SO₃⁻Na⁺) with a propene backbone and methyl substituent.

- Key Differences: Functional Group: Sulfonates (SO₃⁻) are more acidic and water-soluble than sulfonamides (SO₂NH₂). Reactivity: The double bond in 2-methylprop-2-ene-1-sulphonate enables polymerization or addition reactions, absent in the saturated propane chain of the target compound. Applications: Sulfonates are widely used as surfactants or ionic monomers, whereas sulfonamides are more common in pharmaceuticals .

Physicochemical and Functional Comparisons

| Property | This compound | 1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide HCl | N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide | Sodium 2-methylprop-2-ene-1-sulphonate |

|---|---|---|---|---|

| Molecular Weight | ~167 g/mol (estimated) | ~228 g/mol | ~257 g/mol | ~158 g/mol |

| Functional Groups | -OH, -SO₂N(CH₃)₂ | -NH₂CH₂, -SO₂N(CH₃)₂, HCl | -OH, -SO₂NHR (aromatic) | -SO₃⁻Na⁺, C=C |

| Solubility | Moderate in polar solvents | High (due to HCl salt) | Low (hydrophobic aromatic ring) | Very high (ionic nature) |

| Key Reactivity | Hydrogen bonding, nucleophilic substitution | Ring-opening reactions | Aromatic electrophilic substitution | Polymerization |

Biological Activity

2-Hydroxy-N,N-dimethylpropane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a sulfonamide group, which is commonly associated with antibacterial properties. Its molecular structure includes:

- Sulfonamide moiety : Known for mimicking para-aminobenzoic acid (PABA), crucial for bacterial folate synthesis.

- Hydroxyl group : Enhances solubility and reactivity, potentially increasing biological interactions.

The biological activity of this compound primarily involves its interaction with bacterial enzymes involved in folate synthesis. By mimicking PABA, it inhibits the enzyme dihydropteroate synthase, leading to reduced folate levels in bacteria and ultimately inhibiting their growth. The hydroxyl group may also facilitate hydrogen bonding with target proteins, enhancing its binding affinity.

Antibacterial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial activity. A study highlighted that this compound can effectively inhibit bacterial growth by interfering with folate synthesis pathways, similar to traditional sulfonamides like sulfanilamide.

Table 1: Comparison of Antibacterial Activity

| Compound Name | Activity Against Bacteria | Mechanism of Action |

|---|---|---|

| This compound | Moderate | Inhibition of folate synthesis |

| Sulfanilamide | High | Inhibition of dihydropteroate synthase |

| Trimethoprim | Very High | Inhibition of dihydrofolate reductase |

Other Biological Activities

In addition to antibacterial properties, this compound has been studied for its potential effects on other biological systems. For instance, its interactions with carbonic anhydrases (CAs) have been explored, revealing potential applications in cancer treatment. Compounds modified from sulfonamides have shown promising inhibitory effects against CA IX and XII isoforms, which are often overexpressed in tumors .

Case Study: Inhibition of Carbonic Anhydrases

A recent study synthesized various saccharide-modified sulfonamides, demonstrating that compounds similar to this compound showed significant inhibition of CA IX and XII in vitro. The most effective compounds reduced cell viability in cancer cell lines under hypoxic conditions, highlighting their potential as therapeutic agents against tumors expressing these isoforms .

Research Findings

Recent studies have focused on the synthesis and characterization of derivatives based on the core structure of this compound. These derivatives were evaluated for their biological activities:

- Antibacterial Activity : Various derivatives demonstrated enhanced antibacterial properties compared to the parent compound.

- Anticancer Potential : Some derivatives showed significant inhibition against cancer cell lines, indicating a broader therapeutic potential beyond antibacterial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.